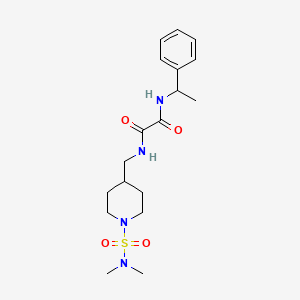

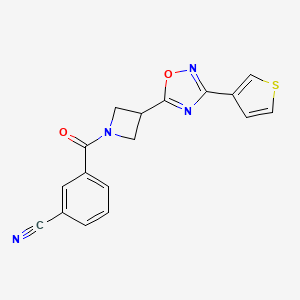

![molecular formula C15H14BrN3O3S3 B2401162 (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 887207-35-4](/img/structure/B2401162.png)

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential pharmacological properties . They are synthesized through various methods, including temperature-controlled intermolecular annulation .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction. For instance, N-(6-Chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide was synthesized through a multi-step reaction, starting with the reaction of 4-chloroaniline with potassium thiocyanate .

Molecular Structure Analysis

The molecular structure of these compounds typically involves a benzo[d]thiazole core, which can be functionalized with various substituents to create a wide range of derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include temperature-controlled intermolecular annulation and 1,3-dipolar cycloaddition .

科学的研究の応用

Antimalarial Properties

Benzothiophene carboxamide derivatives, closely related to (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. These compounds show promise in the development of new antimalarial treatments due to their specific inhibition of Plasmodium asexual blood stages both in vitro and in vivo (Banerjee et al., 2011).

Photodynamic Therapy for Cancer

A study on zinc phthalocyanine derivatives substituted with benzothiophene groups revealed their potential use in photodynamic therapy, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).

Synthesis of Functionalized Pyrroles and Thiophenes

Research on the synthesis of densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions indicates the utility of benzothiophene derivatives in creating complex organic compounds. This study provides an efficient route for synthesizing these compounds, which are not easily obtained through other chemical means (Cheng et al., 2010).

Antibacterial Agents

Benzothiophene derivatives have also been studied for their antibacterial properties. Compounds containing the benzo[d]thiazolyl group have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Insecticidal and Fungicidal Activities

Some benzothiophene carboxamide derivatives demonstrate significant insecticidal and fungicidal activities. These compounds' structures and biological evaluations indicate their potential as pesticides (Zhu et al., 2014).

作用機序

Target of Action

Similar compounds have been found to targetcyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins .

Mode of Action

This inhibition could result in decreased production of thromboxane and prostaglandins, which are involved in inflammation and pain signaling .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway . By inhibiting COX enzymes, the compound could potentially disrupt the conversion of arachidonic acid into thromboxane and prostaglandins. This disruption could lead to downstream effects such as reduced inflammation and pain signaling .

Pharmacokinetics

Similar compounds have been found to be susceptible to hydrolysis , which could impact their bioavailability. Additionally, the compound’s stability and reactivity could be influenced by its interaction with boron reagents .

Result of Action

Based on the potential inhibition of cox enzymes, the compound could potentially reduce inflammation and pain signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . Additionally, the compound’s reactivity could be influenced by its interaction with boron reagents .

将来の方向性

特性

IUPAC Name |

5-bromo-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h3-6,8H,2,7H2,1H3,(H2,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRPROWWLZCHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)

![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)

![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)

![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)

![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)

![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)

![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)